molecular formula C15H17N3 B2890482 4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240850-31-0

4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile

Cat. No.: B2890482
CAS No.: 1240850-31-0
M. Wt: 239.322
InChI Key: VNJFITZTBHKPCE-UHFFFAOYSA-N
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Description

4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a prop-2-ynyl group and a benzonitrile moiety.

Scientific Research Applications

4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with 4-prop-2-ynylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the prop-2-ynyl group.

    Cyclization Reactions: The presence of the prop-2-ynyl group allows for cyclization reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Acids: Such as hydrochloric acid or sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the prop-2-ynyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The prop-2-ynyl group can participate in covalent bonding with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Prop-2-ynylpiperazin-1-yl)methyl]benzonitrile is unique due to the presence of the prop-2-ynyl group, which imparts specific chemical reactivity and biological activity. This group allows for unique interactions with molecular targets and enables the compound to participate in specific chemical reactions that are not possible with similar compounds lacking this group.

Properties

IUPAC Name

4-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-2-7-17-8-10-18(11-9-17)13-15-5-3-14(12-16)4-6-15/h1,3-6H,7-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJFITZTBHKPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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